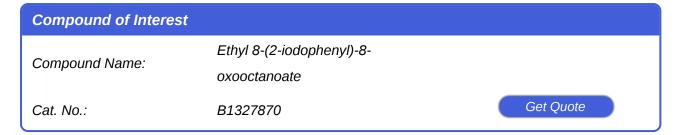


# An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound featuring a complex structure that incorporates an aromatic iodide, a ketone, and a long-chain ester. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its potential applications could range from being a key intermediate in the synthesis of novel pharmaceutical agents to serving as a building block for specialized polymers. The presence of the iodo-substituent on the phenyl ring offers a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and predicted spectroscopic data to facilitate its use in research and development.

## **Chemical Properties**

The fundamental chemical properties of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** are summarized below. It is important to note that while some data is reported in chemical databases, other values are predicted based on computational models due to the limited availability of experimental data in the public domain.



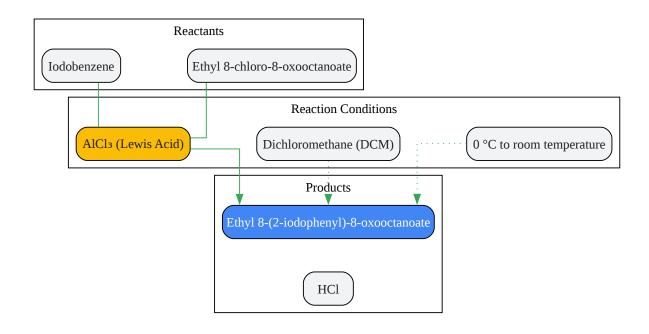
Property	Value	Source
IUPAC Name	Ethyl 8-(2-iodophenyl)-8- oxooctanoate	-
CAS Number	898777-21-4	[1][2]
Molecular Formula	C16H21IO3	[1][2]
Molecular Weight	388.24 g/mol	[1][2]
Predicted Boiling Point	428.6 ± 30.0 °C	[2]
Predicted Density	1.393 ± 0.06 g/cm <sup>3</sup>	[2]
Physical State	Predicted to be a liquid or low- melting solid at room temperature	
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.	_

# **Synthesis Protocol**

While a specific, published experimental protocol for the synthesis of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** is not readily available, a plausible and efficient route can be designed based on established organic chemistry principles. The most logical approach involves a Friedel-Crafts acylation reaction between iodobenzene and the acid chloride of ethyl hydrogen suberate (ethyl 8-chloro-8-oxooctanoate).

**Reaction Scheme:** 





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#### Proposed Friedel-Crafts Acylation Workflow

#### Materials:

- Iodobenzene
- Ethyl 8-chloro-8-oxooctanoate (can be prepared from suberic acid monomethyl ester)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
- Formation of Acylium Ion: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
- Friedel-Crafts Acylation: Iodobenzene (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: The reaction mixture is carefully poured into a beaker of crushed ice and 1 M hydrochloric acid. The mixture is stirred until all the aluminum salts are dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
  solvent is removed under reduced pressure. The crude product is then purified by column
  chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to
  yield the pure Ethyl 8-(2-iodophenyl)-8-oxooctanoate.





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Synthesis Workflow Diagram

# **Spectroscopic Data (Predicted)**

Due to the absence of published experimental spectra, the following data is predicted based on the known spectroscopic behavior of similar molecules containing the same functional groups.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with signals corresponding to the protons on the aromatic ring and the aliphatic chain.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet	1H	Aromatic H ortho to the carbonyl group
~ 7.4 - 7.5	Triplet	1H	Aromatic H para to the carbonyl group
~ 7.1 - 7.2	Triplet	1H	Aromatic H meta to the carbonyl group
~ 7.0 - 7.1	Doublet	1H	Aromatic H ortho to the iodine atom
4.12 (q)	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.95 (t)	Triplet	2H	-CH <sub>2</sub> - adjacent to the carbonyl group
2.30 (t)	Triplet	2H	-CH <sub>2</sub> - adjacent to the ester group
1.6 - 1.8	Multiplet	4H	-CH <sub>2</sub> - groups in the middle of the chain
1.2 - 1.4	Multiplet	4H	-CH <sub>2</sub> - groups in the middle of the chain
1.25 (t)	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

# <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the aliphatic chain.



Chemical Shift (δ, ppm)	Assignment
~ 200	Ketone Carbonyl Carbon (C=O)
~ 173	Ester Carbonyl Carbon (COO)
~ 140	Aromatic Carbon attached to Iodine
~ 138	Aromatic Carbon attached to the carbonyl
~ 132	Aromatic CH
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 127	Aromatic CH
60.5	-OCH₂CH₃
~ 38	-CH <sub>2</sub> - adjacent to the ketone
~ 34	-CH <sub>2</sub> - adjacent to the ester
~ 29 (multiple signals)	-CH <sub>2</sub> - groups in the middle of the chain
~ 25 (multiple signals)	-CH <sub>2</sub> - groups in the middle of the chain
14.2	-OCH₂CH₃

# Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the two carbonyl groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3080	Weak	Aromatic C-H stretch
2935, 2860	Medium	Aliphatic C-H stretch
~ 1735	Strong	Ester C=O stretch
~ 1685	Strong	Aromatic Ketone C=O stretch
~ 1580, 1470	Medium	Aromatic C=C stretches
~ 1250, 1100	Strong	C-O stretches (ester)

## **Mass Spectrometry (MS)**

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
388	Molecular ion [M]+
343	Loss of ethoxy group (-OCH2CH3)
231	Fragment corresponding to the 2-iodobenzoyl cation ([C7H4IO]+)
203	Fragment corresponding to the iodophenyl cation ( $[C_6H_4I]^+$ )
127	lodine cation [I]+
77	Phenyl cation [C <sub>6</sub> H₅] <sup>+</sup>

# **Reactivity and Potential Applications**

The chemical reactivity of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** is dictated by its three main functional groups: the aryl iodide, the ketone, and the ester.

• Aryl lodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes well-known palladium-catalyzed

## Foundational & Exploratory





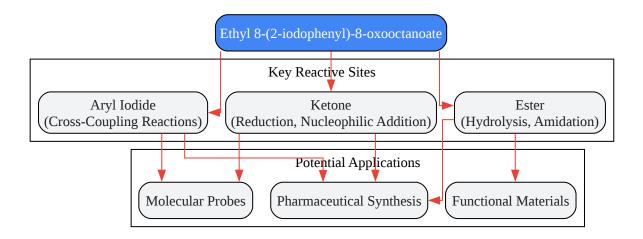
cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, making it a valuable intermediate for creating libraries of complex molecules for drug discovery.

- Ketone: The ketone functionality can undergo various transformations. It can be reduced to a
  secondary alcohol, which could be a key step in the synthesis of biologically active
  molecules. It can also be a site for nucleophilic addition reactions, such as the Grignard or
  Wittig reactions, to further elaborate the carbon skeleton.
- Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either
  acidic or basic conditions. This carboxylic acid can then be converted to other functional
  groups such as amides, acid chlorides, or other esters, providing further opportunities for
  molecular diversification.

Given these reactive sites, **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** is a promising scaffold for the development of:

- Novel Pharmaceuticals: As an intermediate in the synthesis of potential anti-cancer, antiinflammatory, or anti-viral agents.
- Molecular Probes: For use in chemical biology to study biological processes.
- Functional Materials: As a monomer or precursor for the synthesis of specialty polymers with tailored properties.





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## References

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYL 8-(2-IODOPHENYL)-8-OXOOCTANOATE | 898777-21-4 [amp.chemicalbook.com]
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